![molecular formula C16H23N3O B7435842 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol](/img/structure/B7435842.png)
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol, also known as BIBP 3226, is a selective antagonist for neuropeptide Y (NPY) receptors. It was first synthesized in 1992 and has since been used in various scientific research applications.
Mecanismo De Acción
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol 3226 acts as a selective antagonist for NPY receptors, specifically the Y1 and Y2 receptors. It blocks the binding of NPY to these receptors, thereby inhibiting the downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
The blockade of NPY receptors by 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol 3226 has been shown to have several biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models, suggesting a potential role in the treatment of obesity. It has also been shown to reduce anxiety-like behavior and improve cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol 3226 in lab experiments is its selectivity for NPY receptors, which allows for specific investigation into the role of these receptors in various physiological processes. However, one limitation is that it may not fully mimic the effects of genetic deletion of NPY receptors, as it only blocks the binding of NPY to these receptors rather than completely eliminating their function.
Direcciones Futuras
For the use of 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol 3226 in scientific research include investigating its potential therapeutic applications in obesity, anxiety, and cardiovascular diseases. It may also be used to investigate the role of NPY receptors in other physiological processes, such as pain modulation and immune function. Additionally, the development of more selective and potent NPY receptor antagonists may lead to further insights into the function of these receptors.
Métodos De Síntesis
The synthesis of 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol 3226 involves several steps. The first step is the synthesis of 4-(1H-benzimidazol-2-yl)piperidine, which is achieved by reacting 4-chloro-1H-benzimidazole with piperidine in the presence of a base. The second step involves the reaction of 4-(1H-benzimidazol-2-yl)piperidine with 2-bromo-1-butanol in the presence of a base to yield 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol 3226.
Aplicaciones Científicas De Investigación
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol 3226 has been used in various scientific research applications, including the study of the role of NPY receptors in obesity, anxiety, and cardiovascular diseases. It has also been used to investigate the effects of NPY on the hypothalamic-pituitary-adrenal axis and the regulation of food intake.
Propiedades
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-2-13(11-20)19-9-7-12(8-10-19)16-17-14-5-3-4-6-15(14)18-16/h3-6,12-13,20H,2,7-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCUPZSGYWFTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N1CCC(CC1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7435778.png)
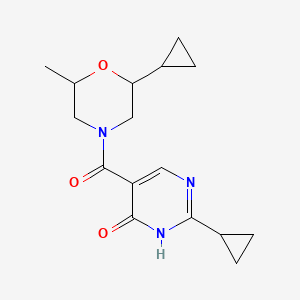
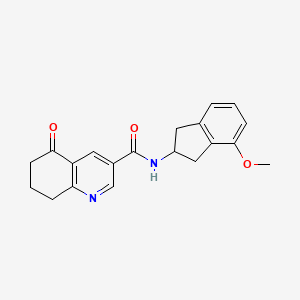
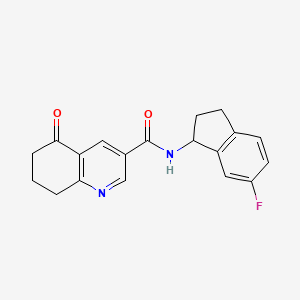
![3-[[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B7435809.png)
![Ethyl 3-[[2-(2-methylpyrazol-3-yl)morpholine-4-carbonyl]amino]pyrrolidine-1-carboxylate](/img/structure/B7435823.png)
![2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide](/img/structure/B7435833.png)
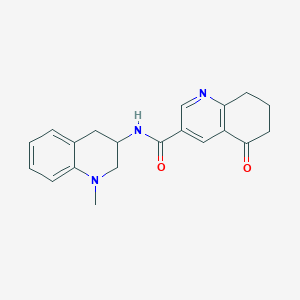
![N-[4-(difluoromethylsulfonyl)phenyl]-3-(1,3-dioxolan-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7435837.png)
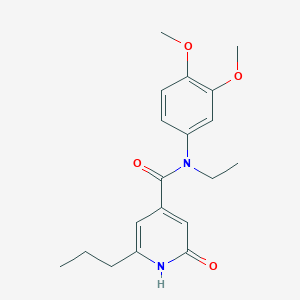

![4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide](/img/structure/B7435858.png)
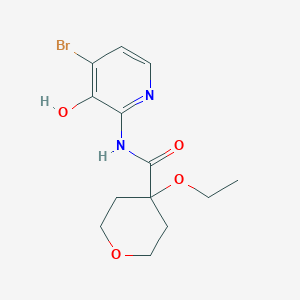
![4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid](/img/structure/B7435875.png)